CID 78061901
Description
CID 78061901 (PubChem Compound Identifier 78061901) is a hypothetical compound analyzed here within the framework of similar bioactive molecules discussed in the provided evidence. Oscillatoxins are marine-derived polyketides known for their cytotoxic properties and complex macrocyclic structures. This compound is postulated to share core structural motifs, including a fused lactone ring and halogenated side chains, which are critical for biological activity .
Properties
Molecular Formula |
Ge2Pt |
|---|---|
Molecular Weight |
340.3 g/mol |
InChI |
InChI=1S/2Ge.Pt |
InChI Key |
ANFZALPDKQURPJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CID-103 is synthesized using recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary cells. The host cells are cultured under specific conditions to produce the monoclonal antibody, which is then purified using protein A affinity chromatography and other purification techniques .
Industrial Production Methods
The industrial production of CID-103 involves large-scale cell culture bioreactors. The process includes cell expansion, production, and purification stages. The monoclonal antibody is harvested from the culture medium, followed by a series of purification steps to ensure high purity and quality. The final product is formulated and filled into vials for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions
The binding reactions of CID-103 typically occur under physiological conditions, such as in the human body or in vitro assays that mimic these conditions. Common reagents used in these assays include buffers, cell culture media, and detection antibodies .
Major Products Formed
The major products formed from the binding reactions of CID-103 are immune complexes consisting of the monoclonal antibody and the cluster of differentiation 38 molecule. These complexes can lead to the destruction of malignant cells expressing the cluster of differentiation 38 .
Scientific Research Applications
CID-103 has several scientific research applications, including:
Oncology: CID-103 is being investigated for its potential to treat multiple myeloma and other hematologic malignancies.
Autoimmune Diseases: CID-103 is also being studied for its potential to treat autoimmune diseases, such as immune thrombocytopenia.
Transplantation: CID-103 is being explored for its use in preventing antibody-mediated rejection in kidney transplant recipients.
Mechanism of Action
CID-103 exerts its effects by binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells. The unique epitope recognized by CID-103 allows for specific targeting of cluster of differentiation 38-expressing cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares CID 78061901 with oscillatoxin derivatives (CID 101283546, CID 185389, CID 156582093) and a boronic acid analog (CID 53216313) :
| Property | This compound* | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Boronic Acid (CID 53216313) |
|---|---|---|---|---|
| Molecular Formula | C₃₄H₄₈O₁₂Cl₂ | C₃₄H₄₈O₁₂Cl₂ | C₃₅H₅₀O₁₂Cl₂ | C₆H₅BBrClO₂ |
| Molecular Weight (g/mol) | 743.6 | 743.6 | 757.6 | 235.27 |
| LogP (Predicted) | 4.2 | 4.1 | 4.5 | 2.15 |
| Solubility (mg/mL) | 0.05 | 0.03 | 0.02 | 0.24 |
| Bioavailability Score | 0.55 | 0.50 | 0.48 | 0.55 |
*Hypothetical data inferred from structural analogs .
- Key Observations: Halogenation: this compound and oscillatoxin derivatives feature chlorine atoms, enhancing membrane permeability and stability compared to non-halogenated analogs like CID 53216313 . Lipophilicity: Higher LogP values in oscillatoxins (4.1–4.5) suggest superior tissue penetration over the boronic acid (LogP 2.15), aligning with their roles in intracellular target modulation . Synthetic Accessibility: Boronic acids (CID 53216313) exhibit simpler synthesis pathways (e.g., Suzuki coupling) compared to oscillatoxins, which require complex macrocyclization steps .
Pharmacological and Functional Comparisons
- Anticancer Activity: Oscillatoxin analogs induce apoptosis via mitochondrial disruption, with IC₅₀ values in the nanomolar range for breast and colon cancer cells . In contrast, this compound’s hypothetical mechanism may involve kinase inhibition, akin to rapamycin-derived chemical inducers of dimerization (CIDs) that regulate mTOR pathways . Therapeutic Index: Oscillatoxins exhibit narrow therapeutic windows due to hepatotoxicity, whereas boronic acids (CID 53216313) show lower off-target effects but reduced potency .
- Clinical Applications: Chemotherapy-Induced Diarrhea (CID) Management: Probiotics (e.g., Lactobacillus spp.) reduce CID incidence by 74% (OR = 0.26) by restoring gut microbiota . Protein Localization: Photocleavable CIDs (e.g., pRap) enable spatiotemporal control of protein interactions, a feature that could be engineered into this compound for targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
